molecular formula C13H14F2O B8054345 (3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B8054345
M. Wt: 224.25 g/mol
InChI Key: HRWZODSLVJRILA-UHFFFAOYSA-N
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Description

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol: is a complex organic compound characterized by its unique bicyclic structure and difluoro(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol typically involves multi-step organic reactions. One common approach is the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the difluoro(phenyl)methyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aldehydes, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol: has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The difluoro(phenyl)methyl group plays a crucial role in its binding affinity and selectivity towards these targets, leading to its biological and chemical activity.

Comparison with Similar Compounds

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol: is compared with other similar compounds to highlight its uniqueness:

  • 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Similar structure but lacks the second fluorine atom, resulting in different reactivity and properties.

  • 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Similar bicyclic structure but with a different substituent, leading to variations in chemical behavior.

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Contains three fluorine atoms, significantly altering its chemical and physical properties.

These comparisons help in understanding the unique characteristics and potential applications of this compound.

Properties

IUPAC Name

[3-[difluoro(phenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-13(15,10-4-2-1-3-5-10)12-6-11(7-12,8-12)9-16/h1-5,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWZODSLVJRILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C3=CC=CC=C3)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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